1-Cyclopropoxy-2-nitrobenzene

SNAr reaction synthetic methodology process chemistry

1-Cyclopropoxy-2-nitrobenzene (CAS 1243285-53-1) is an ortho-substituted nitroaromatic ether with the molecular formula C₉H₉NO₃ and a molecular weight of 179.17 g/mol. The compound features a cyclopropoxy group (–O–c-C₃H₅) at the ortho position relative to a nitro group on the benzene ring.

Molecular Formula C9H9NO3
Molecular Weight 179.17 g/mol
CAS No. 1243285-53-1
Cat. No. B036977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropoxy-2-nitrobenzene
CAS1243285-53-1
Synonyms1-cyclopropoxy-2-nitrobenzene
Molecular FormulaC9H9NO3
Molecular Weight179.17 g/mol
Structural Identifiers
SMILESC1CC1OC2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C9H9NO3/c11-10(12)8-3-1-2-4-9(8)13-7-5-6-7/h1-4,7H,5-6H2
InChIKeyDIVIIFDAYPYCMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclopropoxy-2-nitrobenzene (CAS 1243285-53-1): Core Identity and Structural Classification for Sourcing Decisions


1-Cyclopropoxy-2-nitrobenzene (CAS 1243285-53-1) is an ortho-substituted nitroaromatic ether with the molecular formula C₉H₉NO₃ and a molecular weight of 179.17 g/mol . The compound features a cyclopropoxy group (–O–c-C₃H₅) at the ortho position relative to a nitro group on the benzene ring. This structural arrangement places it within the broader class of 2-alkoxy-nitrobenzenes, a family widely employed as synthetic intermediates for pharmaceuticals and agrochemicals . The cyclopropoxy substituent imparts distinct electronic and steric properties—most notably ring strain (approximately 27.5 kcal/mol for cyclopropane) and altered metabolic stability profiles—that differentiate it from simpler alkoxy analogs such as 2-nitroanisole (2-methoxy-1-nitrobenzene) or 2-ethoxy-1-nitrobenzene [1]. Commercially, the compound is typically supplied at ≥95% or ≥97% purity, classified as a pharmaceutical intermediate, and available in quantities ranging from 50 g to 5 kg .

Why 1-Cyclopropoxy-2-nitrobenzene Cannot Be Generically Substituted by Other 2-Alkoxy-nitrobenzenes


Simple alkoxy-for-alkoxy substitution among 2-alkoxy-nitrobenzenes is chemically unsound because the alkoxy group governs multiple interdependent properties: (1) the electron-donating capacity that modulates the aromatic ring's reactivity in both electrophilic and nucleophilic substitution ; (2) the steric environment around the ortho-nitro group, which affects reduction kinetics and downstream functionalization [1]; (3) metabolic liability, where methoxy groups are susceptible to cytochrome P450-mediated O-dealkylation, whereas cyclopropoxy groups resist this clearance pathway [2]; and (4) synthetic accessibility, as cyclopropoxy installation via traditional Williamson ether synthesis with cyclopropyl bromide is inefficient compared to modern SNAr approaches that achieve up to 90% yield in a single pot . These differences are not incremental—they are decisive for project timelines, impurity profiles, and ultimate biological outcomes.

Quantitative Differentiation Evidence for 1-Cyclopropoxy-2-nitrobenzene: Head-to-Head and Cross-Study Comparisons with Structural Analogs


Synthetic Yield Advantage: SNAr One-Pot Protocol vs. Traditional Williamson Ether Synthesis

The Jin et al. (2019) one-pot SNAr method for preparing 1-(cyclopropyloxy)-2-nitrobenzene achieves up to 90% isolated yield, a marked improvement over traditional Williamson ether synthesis approaches that proceed via reaction of 2-nitrophenol with cyclopropyl bromide . The traditional route, as documented in US Patent 4,153,446 (Example 3), uses bromocyclopropane and o-nitrophenol but reports no specific yield for the cyclopropoxy variant; however, the analogous cyclopentoxy derivative (Example 1) achieved only 46.8% yield after fractional distillation [1]. The SNAr protocol operates at 75 °C with Cs₂CO₃ in DMF over 6 hours, representing a simplified, higher-yielding, and scalable alternative that reduces solvent volume and purification burden .

SNAr reaction synthetic methodology process chemistry yield optimization

Patent-Documented Intermediate Utility: Cyclopropoxy-Specific Entry into Herbicidal N-(Haloacetyl)-N'-methylenepyrrolidonyl Anilines

US Patent 4,153,446 explicitly claims N-chloroacetyl-N-(N'-methylenepyrrolidonyl)-2-cyclopropoxyaniline (Claim 8) as a herbicidal compound, with the synthesis proceeding through 2-cyclopropoxynitrobenzene as the key nitro intermediate [1]. The patent establishes a direct structure–activity relationship: the cyclopropoxy-bearing final compound showed herbicidal ratings of 7 (Foxtail Millet), 10 (Japanese Millet), and 10 (Crabgrass) at 10 lbs/acre in pre-emergence testing, comparable to the commercial standard Diuron (rating 10 across all three species) [1]. The cyclopentoxy, cyclobutoxy, and cyclohexoxy analogs are also claimed but with distinct physicochemical and likely pharmacokinetic profiles that would affect field performance and regulatory profiles [1].

agrochemical intermediate herbicide synthesis cycloalkoxyaniline patent evidence

Lipophilicity Modulation: LogP Comparison Between 1-Cyclopropoxy-2-nitrobenzene and 2-Nitroanisole

1-Cyclopropoxy-2-nitrobenzene has a computed LogP of 2.65920 , representing a meaningful increase in lipophilicity relative to its methoxy analog, 2-nitroanisole (LogP ≈ 2.0–2.1) . The cyclopropoxy group contributes approximately 0.5–0.6 additional LogP units compared to methoxy, consistent with the general observation that replacing a methoxy with a cyclopropoxy ether increases lipophilicity in a predictable manner while simultaneously altering metabolic soft spots . The polar surface area (PSA) of 55.05 Ų is identical regardless of the alkoxy substituent size, as the nitro group contributes the dominant PSA component .

lipophilicity LogP drug-likeness physicochemical properties

Metabolic Stability Differentiation: Cyclopropoxy as a Methoxy Bioisostere Resistant to O-Dealkylation

Cyclopropyl alkyl ethers are established in medicinal chemistry as metabolically stable replacements for methoxy and ethoxy groups, because the cyclopropoxy moiety resists cytochrome P450-mediated O-dealkylation—a primary clearance pathway for linear and branched alkyl ethers [1]. Unlike methoxy groups, which undergo rapid oxidative O-demethylation to yield the corresponding phenol (potentially generating reactive quinone metabolites from the nitroarene scaffold), the cyclopropoxy ether presents a sterically and electronically constrained environment that substantially reduces metabolic turnover [2]. This principle is corroborated by the broader literature on cycloalkyl ether metabolism, including matched molecular pair analyses demonstrating that cyclopropyl ethers exhibit lower intrinsic clearance in liver microsome assays compared to their methoxy counterparts [3]. For a nitroaromatic intermediate destined for reduction to an aniline and further elaboration, the metabolic stability of the ether linkage in downstream compounds can be a critical determinant of in vivo half-life and toxicity profile.

metabolic stability bioisostere O-dealkylation CYP450 metabolism

Ortho-Substitution Pattern: Regiochemical Fidelity for Downstream ortho-Aniline Formation

The ortho relationship between the cyclopropoxy and nitro groups in 1-cyclopropoxy-2-nitrobenzene is a deliberate structural feature that enables chemoselective nitro reduction to yield 2-cyclopropoxyaniline—a versatile intermediate for carboxanilide fungicides (WO 03/074491) [1] and herbicidal N-haloacetanilides (US 4,153,446) [2]. The para isomer (1-cyclopropoxy-4-nitrobenzene) produces 4-cyclopropoxyaniline upon reduction, which is sterically and electronically distinct and does not serve as a precursor for the same ortho-substituted carboxanilide pharmacophore . This ortho-substitution pattern is a non-negotiable structural requirement for the downstream chemistry validated in the patent literature; the para isomer cannot substitute without fundamentally altering the target compound's structure.

ortho-substitution regioselectivity aniline synthesis nitro reduction

Optimal Research and Industrial Application Scenarios for 1-Cyclopropoxy-2-nitrobenzene Based on Quantitative Differentiation Evidence


Agrochemical Lead Optimization: Herbicidal N-Haloacetanilide Scaffolds

Programs pursuing herbicidal N-(haloacetyl)-N'-methylenepyrrolidonyl-2-cycloalkoxyanilines should prioritize 1-cyclopropoxy-2-nitrobenzene as the entry intermediate. US Patent 4,153,446 validates the cyclopropoxy variant with pre-emergence herbicidal ratings of 7–10 against key grass weeds (Japanese Millet, Crabgrass) at 10 lbs/acre, matching the Diuron standard on two of three species [1]. The four-step sequence (nitro reduction → N-methylenepyrrolidonyl formation → chloroacetylation) is explicitly exemplified for the cyclopropoxy derivative, providing a proven synthetic path with established intermediate characterization data that the methoxy or ethoxy analogs lack in this specific patent family.

Fungicide Discovery: ortho-Cyclopropyl-Carboxanilide Pharmacophores

For fungicide programs targeting phytopathogenic fungi via ortho-cyclopropyl-carboxanilide pharmacophores (WO 03/074491), 1-cyclopropoxy-2-nitrobenzene is the obligatory nitroaromatic precursor. Reduction to 2-cyclopropoxyaniline followed by carboxanilide formation provides direct access to the patent-protected chemical space [2]. The cyclopropoxy ether linkage is retained in the final fungicidal compound, making the initial building block choice irreversible—the methoxy analog would lead to a structurally distinct (and likely patent-distinct) carboxanilide series.

Medicinal Chemistry: Metabolic Stability-Driven Scaffold Design

Medicinal chemists designing ortho-substituted aniline-based kinase inhibitors or receptor modulators who anticipate metabolic O-dealkylation as a clearance liability should select 1-cyclopropoxy-2-nitrobenzene over 2-nitroanisole at the building-block stage [3]. Although direct comparative microsomal stability data for this specific compound pair are not publicly available, the class-level evidence for cyclopropyl ethers as CYP-resistant bioisosteres is robust and widely applied in drug discovery. The cyclopropoxy group pre-installs metabolic stability into the scaffold, with a predictable LogP increase of ~0.5–0.6 units relative to methoxy , enabling informed property-based design.

Process Chemistry Scale-Up: High-Yield SNAr Route to Cyclopropoxy Aromatics

Process development teams tasked with producing multi-kilogram quantities of cyclopropoxy-containing aromatic intermediates should adopt the Jin et al. (2019) SNAr protocol that achieves 90% yield for 1-cyclopropoxy-2-nitrobenzene at 75 °C in 6 hours . This method substantially outperforms traditional Williamson ether synthesis (46.8% yield over 72 hours for the cyclopentoxy analog) and eliminates the need for fractional distillation. The one-pot nature of the reaction reduces solvent consumption and operational complexity, directly lowering the cost of goods for campaigns requiring this intermediate at scale.

Quote Request

Request a Quote for 1-Cyclopropoxy-2-nitrobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.